

Comprehensive Technical Guide: 1-Ethoxybutan-2-amine Hydrochloride

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Compound of Interest

Compound Name:	<i>1-(Ethoxymethyl)propylamine hydrochloride</i>
CAS No.:	<i>69450-89-1</i>
Cat. No.:	<i>B1389154</i>

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Executive Summary & Chemical Identity

1-ethoxybutan-2-amine hydrochloride is a primary amine salt characterized by an ethyl ether linkage at the C1 position and an amine group at the chiral C2 position of a butane backbone. It serves as a critical intermediate in the synthesis of peptidomimetics and kinase inhibitors, where the ether oxygen provides hydrogen bond acceptance and the chiral center allows for stereoselective drug design.

The hydrochloride salt form is preferred in drug development due to its enhanced crystallinity, water solubility, and stability compared to the hygroscopic free base.

Structural Specifications

Property	Detail
IUPAC Name	1-ethoxybutan-2-amine hydrochloride
Chemical Formula	C ₆ H ₁₅ NO · HCl
Molecular Weight	153.65 g/mol (Salt); 117.19 g/mol (Free Base)
Chiral Center	C2 (Available as R, S, or racemic)
Functional Groups	Primary Amine, Ether
SMILES (Free Base)	CCC(N)COCC
Key Precursor	2-aminobutan-1-ol (CAS: 96-20-8 for dl)

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and synthesis planning. The ether moiety increases lipophilicity compared to the parent amino alcohol, while the amine functionality dictates the acid-base behavior.

Parameter	Value (Estimated/Calculated)	Significance in Drug Design
LogP (Free Base)	-0.6 - 0.9	Moderate lipophilicity; good membrane permeability potential.
pKa (Amine)	-9.5 - 10.5	Exists as a protonated cation at physiological pH (7.4).
Solubility (HCl Salt)	High (>50 mg/mL in Water)	Excellent for aqueous formulations and biological assays.
H-Bond Donors	3 (NH ₃ ⁺)	Critical for receptor binding interactions.
H-Bond Acceptors	1 (Ether Oxygen)	Provides a vector for dipole interactions without donating protons.

Synthetic Routes & Manufacturing

The synthesis of 1-ethoxybutan-2-amine hydrochloride generally follows two primary strategies: Nucleophilic Substitution (Chiral Pool) or Reductive Amination. The Chiral Pool approach is preferred for generating enantiomerically pure compounds.

Route A: The "Chiral Pool" Strategy (Recommended)

This method utilizes commercially available chiral 2-aminobutan-1-ol. It requires protection of the nitrogen to prevent N-alkylation, followed by O-alkylation and deprotection.

Protocol:

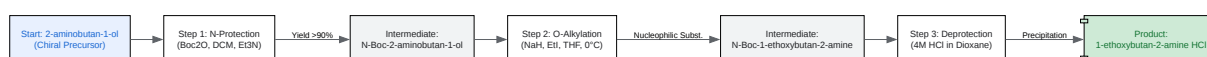
- Protection: React 2-aminobutan-1-ol with Di-tert-butyl dicarbonate (Boc_2O) in dichloromethane (DCM) to yield N-Boc-2-aminobutan-1-ol.
- O-Alkylation: Treat the protected intermediate with Sodium Hydride (NaH) in dry THF at 0°C , followed by the addition of Ethyl Iodide (EtI). The NaH deprotonates the hydroxyl group, allowing nucleophilic attack on the ethyl iodide.
- Deprotection & Salt Formation: Dissolve the ether intermediate in 1,4-dioxane and treat with 4M HCl in dioxane. The Boc group is cleaved, and the amine precipitates as the hydrochloride salt.

Route B: Reductive Amination

This route is viable if 1-ethoxybutan-2-one is available. It involves reacting the ketone with ammonium acetate and a reducing agent (e.g., NaCNBH_3). However, this typically yields a racemic mixture requiring subsequent resolution.

Synthesis Workflow Visualization

The following diagram illustrates the high-fidelity "Chiral Pool" synthesis pathway (Route A).



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Caption: Step-by-step synthesis of 1-ethoxybutan-2-amine HCl via N-Boc protection strategy.

Analytical Characterization

To validate the structure and purity of the synthesized compound, the following analytical signatures are expected.

Proton NMR ($^1\text{H-NMR}$, 400 MHz, D_2O)

The spectrum will display distinct signals for the ethyl ether and the butane backbone.

- δ 0.90 (t, 3H): Terminal methyl of the butane chain (C4).
- δ 1.15 (t, 3H): Methyl of the ethoxy group.
- δ 1.60 (m, 2H): Methylene protons of the butane chain (C3).
- δ 3.30 (m, 1H): Chiral methine proton at C2 (alpha to nitrogen).
- δ 3.50 - 3.65 (m, 4H): Mixed signal containing the C1 methylene protons (adjacent to ether oxygen) and the methylene of the ethoxy group.
- Note: The amine protons (NH_3^+) will not be visible in D_2O due to deuterium exchange.

Mass Spectrometry (ESI-MS)

- Mode: Positive Ion Mode (ESI+).
- Expected m/z: 118.2 $[\text{M}+\text{H}]^+$ (corresponds to the protonated free base).

Applications in Drug Discovery

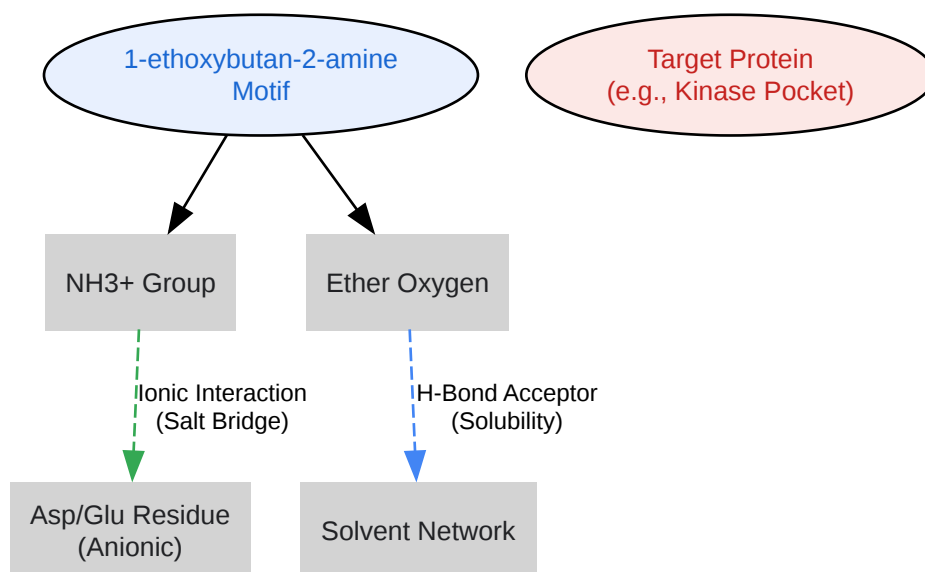
1-ethoxybutan-2-amine is a valuable "fragment" in modern drug design, particularly in Fragment-Based Drug Discovery (FBDD).

Bioisosterism & Pharmacophore Design

- Isoleucine Mimic: The structure mimics the side chain of isoleucine but replaces a methylene group with an ether oxygen. This can alter metabolic stability and hydrogen bonding without significantly changing steric bulk.
- Solubility Enhancer: Introducing the ether oxygen increases aqueous solubility compared to a pure alkyl chain, a common tactic to improve the pharmacokinetic profile of lipophilic drugs.

Mechanistic Pathway: Kinase Inhibition

Amino-ethers are frequent motifs in the hinge-binding region of kinase inhibitors. The amine forms a critical salt bridge or hydrogen bond with the backbone carbonyls of the kinase ATP-binding pocket.



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Caption: Pharmacophore interaction map showing the dual role of the amine and ether groups in binding.

Handling, Safety, and Storage

As a hydrochloride salt, the compound is generally stable but requires specific handling protocols to maintain integrity.

- Hygroscopicity: HCl salts of small amines are often hygroscopic.

- Protocol: Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.
- Safety (SDS Summary):
 - Signal Word: Warning.
 - Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
 - PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

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- Wuts, P. G. M., & Greene, T. W. (2006). *Greene's Protective Groups in Organic Synthesis*. Wiley-Interscience. (Context: Protocols for Boc protection and deprotection).
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